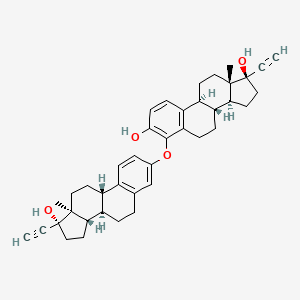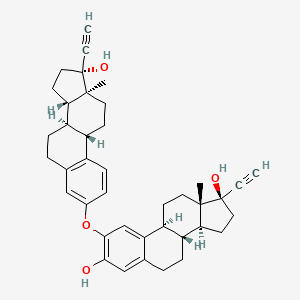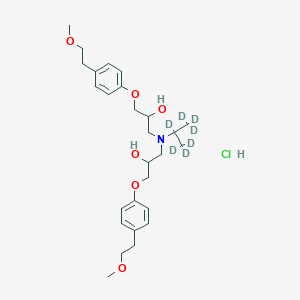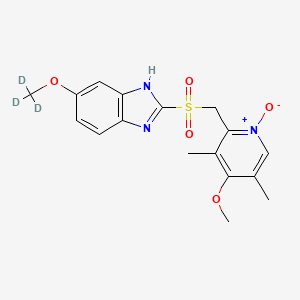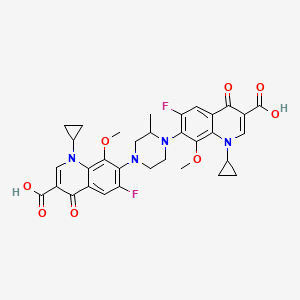![molecular formula C15H21NO8 B1165219 (3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B1165219.png)
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Analytical reference standard for Phenylephrine metabolite
Aplicaciones Científicas De Investigación
Reactivity and Derivative Formation
- Alkyl(hetero)aromatic α-hydroxyamino oximes exhibit specific reactions with ethyl glyoxylate, forming various carboxylic acid ethyl esters and other compounds (Nikolaenkova et al., 2019).
Novel Synthesis Methods
- New methods have been developed for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, which are significant for organic synthesis (Santilli et al., 1971).
- An innovative process for synthesizing fluorinated cyclic s-trans vinylogous acid and amide ester derivatives has been established, providing new opportunities for the development of trifluoromethyl building blocks (Okoro et al., 2006).
Structural Analysis and Properties
- The structure of 3,4,5-trihydroxybenzoic acid, a similar compound, has been thoroughly analyzed, revealing important insights into its molecular configuration and interactions (Zhao et al., 2011).
Antimicrobial Activities
- Synthesized compounds like 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which share structural similarities, have been tested for antimicrobial activities, showing potential in the development of new antibacterial agents (Sharma et al., 2004).
Aroma Compounds in Wines
- Analysis of volatile aroma compounds in wines has identified various carboxylic acids and esters, which are crucial for understanding the flavor profile and chemical composition of wines (Sakato et al., 1975).
Propiedades
Nombre del producto |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |
|---|---|
Fórmula molecular |
C15H21NO8 |
Peso molecular |
343.33 |
Nombre IUPAC |
(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)/t9?,10-,11-,12-,13?,15+/m0/s1 |
SMILES |
CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




